molecular formula C12H10FNO B6496839 4-[(3-fluorophenoxy)methyl]pyridine CAS No. 1455340-92-7

4-[(3-fluorophenoxy)methyl]pyridine

Cat. No.: B6496839
CAS No.: 1455340-92-7
M. Wt: 203.21 g/mol
InChI Key: RNIOOOZUPGESAC-UHFFFAOYSA-N
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Description

4-[(3-fluorophenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenoxy group attached to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-fluorophenoxy)methyl]pyridine typically involves the reaction of 3-fluorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with a chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-fluorophenoxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds .

Scientific Research Applications

4-[(3-fluorophenoxy)methyl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)methyl]pyridine
  • 4-[(3-trifluoromethylphenoxy)methyl]pyridine
  • 4-[(3-methoxyphenoxy)methyl]pyridine

Uniqueness

4-[(3-fluorophenoxy)methyl]pyridine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity. Compared to other similar compounds, the fluorinated derivative may exhibit enhanced potency and selectivity in various applications .

Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOOOZUPGESAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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